Amoxicillin sodium
Overview
Description
Amoxicillin sodium: is a sodium salt form of amoxicillin, a broad-spectrum, β-lactam antibiotic belonging to the aminopenicillin class of the penicillin family. It is commonly used to treat bacterial infections such as middle ear infections, strep throat, pneumonia, skin infections, odontogenic infections, and urinary tract infections . This compound is known for its effectiveness against a wide range of gram-positive and gram-negative bacteria .
Mechanism of Action
Target of Action
Amoxicillin sodium, a derivative of penicillin, primarily targets gram-positive bacteria, particularly streptococcal bacteria causing upper respiratory tract infections . The primary targets of amoxicillin are the penicillin-binding proteins (PBPs) present in the bacterial cell wall .
Mode of Action
Amoxicillin inhibits bacterial cell wall synthesis by binding to one or more of the PBPs . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . The inhibition of cell wall synthesis leads to the upregulation of autolytic enzymes, causing the bacterial cell wall to weaken and eventually rupture, leading to bacterial cell death .
Biochemical Pathways
The action of amoxicillin affects several biochemical pathways. By inhibiting the synthesis of peptidoglycan cross-links in the bacterial cell wall, amoxicillin disrupts the cell wall structure, making it more permeable. This disruption can lead to cell lysis and death . Furthermore, the presence of amoxicillin can lead to an increase in the production of certain enzymes, such as beta-lactamase, as a bacterial defense mechanism .
Pharmacokinetics
Amoxicillin has a high bioavailability of 95% when taken orally . It is less than 30% biotransformed in the liver, and the elimination half-life is approximately 61.3 minutes . The drug is primarily excreted via the kidneys . These ADME properties contribute to the drug’s effectiveness and determine the dosage and frequency of administration.
Result of Action
The molecular and cellular effects of amoxicillin’s action primarily involve the disruption of bacterial cell wall synthesis, leading to cell death . This results in the effective treatment of infections caused by susceptible bacteria. It’s worth noting that misuse or overuse of amoxicillin can lead to the development of antibiotic-resistant bacteria .
Action Environment
Environmental factors can influence the action, efficacy, and stability of amoxicillin. For instance, the presence of amoxicillin in aquatic environments has been shown to induce toxic effects and oxidative stress in aquatic organisms . Furthermore, the presence of other drugs or substances can interact with amoxicillin, potentially affecting its efficacy . Therefore, it’s crucial to consider these environmental factors when prescribing and administering amoxicillin.
Biochemical Analysis
Biochemical Properties
Amoxicillin sodium interacts with various enzymes and proteins in biochemical reactions. It competitively inhibits penicillin-binding proteins, which are responsible for the synthesis of bacterial cell walls . This interaction disrupts the cross-linking of D-alanine and D-aspartic acid in bacterial cell walls, leading to the activation of autolytic enzymes and ultimately bacterial cell lysis .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It is indicated to treat susceptible bacterial infections of the ear, nose, throat, genitourinary tract, skin, skin structure, and lower respiratory tract . It influences cell function by inhibiting cell wall synthesis, leading to cell lysis and death .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with biomolecules and changes in gene expression. It binds to penicillin-binding proteins, inhibiting the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This inhibition activates autolytic enzymes in the bacterial cell wall, resulting in cell wall lysis and bacterial cell destruction .
Dosage Effects in Animal Models
In food-producing animals, this compound is used at a dosage of 40 mg/kg body weight twice daily for piglets under 4.5 kg . The effects of the product can vary with different dosages in animal models .
Preparation Methods
Synthetic Routes and Reaction Conditions: Amoxicillin sodium is synthesized through a multi-step process that involves the fermentation of sugarcane juice to produce penicillin G, which is then chemically modified to form 6-aminopenicillanic acid (6-APA). The 6-APA is further reacted with p-hydroxyphenylglycine to produce amoxicillin . The final step involves the conversion of amoxicillin to its sodium salt form by reacting it with sodium hydroxide .
Industrial Production Methods: The industrial production of this compound involves large-scale fermentation processes to produce penicillin G, followed by chemical synthesis steps to convert it to amoxicillin. The process is designed to be cost-effective and environmentally friendly, minimizing the need for intermediate purification and crystallization steps .
Chemical Reactions Analysis
Types of Reactions: Amoxicillin sodium undergoes various chemical reactions, including:
Oxidation: Amoxicillin can be oxidized to form its corresponding sulfoxide and sulfone derivatives.
Reduction: Reduction reactions can convert amoxicillin to its reduced forms, although these are less common.
Substitution: Amoxicillin can undergo substitution reactions, particularly at the β-lactam ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products Formed:
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Reduced forms of amoxicillin.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Amoxicillin sodium is used as a model compound in various chemical studies, including reaction mechanism studies and the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study bacterial resistance mechanisms and the effects of antibiotics on bacterial cell walls .
Medicine: this compound is widely used in clinical research to develop new antibiotic therapies and to study the pharmacokinetics and pharmacodynamics of β-lactam antibiotics .
Industry: In the pharmaceutical industry, this compound is used in the formulation of various antibiotic medications, including tablets, capsules, and injectable solutions .
Comparison with Similar Compounds
Penicillin G: The parent compound from which amoxicillin is derived.
Ampicillin: Another aminopenicillin with a similar structure but lower absorption and serum concentration compared to amoxicillin.
Oxacillin: A penicillinase-resistant penicillin used to treat infections caused by penicillinase-producing bacteria.
Uniqueness: Amoxicillin sodium is unique due to its broad-spectrum activity, higher absorption, and better serum concentration compared to other penicillins like penicillin G and ampicillin . It is also more effective against a wider range of bacterial infections, making it a preferred choice in many clinical settings .
Properties
CAS No. |
34642-77-8 |
---|---|
Molecular Formula |
C16H19N3NaO5S |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
sodium;(2S,5R,6R)-6-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C16H19N3O5S.Na/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7;/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24);/t9-,10-,11+,14-;/m1./s1 |
InChI Key |
MAOIJBVJXINZLX-YWUHCJSESA-N |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)C(=O)O)C.[Na] |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)[O-])C.[Na+] |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C.[Na] |
34642-77-8 | |
Pictograms |
Irritant; Health Hazard |
Related CAS |
26787-78-0 (Parent) |
Synonyms |
Actimoxi Amoxicillin Amoxicillin Anhydrous Amoxicillin monopotassium salt Amoxicillin monosodium salt Amoxicillin Sodium Amoxicillin trihydrate Amoxicillin, (R*)-isomer Amoxicilline Amoxil Amoxycillin BRL 2333 BRL-2333 BRL2333 Clamoxyl Clamoxyl G.A. Clamoxyl parenteral Hydroxyampicillin Penamox Polymox Trimox Wymox |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Amoxicillin Sodium exert its antibacterial effect?
A1: this compound, a β-lactam antibiotic, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). [, , , ] This binding prevents the cross-linking of peptidoglycans, essential components of the bacterial cell wall, leading to cell lysis and bacterial death. [, , , ]
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C16H18N3NaO5S, and its molecular weight is 387.39 g/mol. [, , ]
Q3: Is there spectroscopic data available for this compound?
A3: Several analytical methods are employed to characterize and quantify this compound, including High-Performance Liquid Chromatography (HPLC) [, , , , ], Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC/MS/MS) [], and ultraviolet spectrophotometry. [] These techniques provide data on the compound's spectroscopic properties, aiding in its identification and quantification.
Q4: How does freezing affect the stability of this compound in aqueous solutions?
A5: The stability of this compound in aqueous solutions is significantly impacted by freezing. While refrigeration (between 0°C and -7°C) can accelerate degradation, freezing below -30°C substantially improves stability. [] This emphasizes the importance of careful temperature control during storage and handling of this compound solutions.
Q5: What is the bioavailability of this compound in pigs after different routes of administration?
A6: this compound exhibits good bioavailability in pigs after intramuscular and oral administration. [] Interestingly, a long-acting formulation of this compound demonstrated a significantly longer elimination half-life compared to the conventional formulation after intramuscular administration, suggesting potential benefits for extended therapeutic coverage. []
Q6: How do the pharmacokinetics of this compound differ in olive flounder after different doses?
A7: In olive flounder, this compound displays dose-proportional pharmacokinetics after intramuscular administration. [] Both low (12.5 mg/kg) and high (125 mg/kg) doses result in rapid absorption and a prolonged action, indicated by the terminal half-life and mean residence time. []
Q7: What is the efficacy of this compound against streptococcosis in olive flounder?
A8: this compound has demonstrated efficacy against Streptococcus iniae and Streptococcus parauberis infections in olive flounder. [, ] A single intramuscular injection significantly reduced cumulative mortality rates in both experimental and field settings. [] Further investigation into its pharmacokinetic-pharmacodynamic (PK/PD) relationship suggests that this compound achieves favorable PK/PD indices against these pathogens, supporting its use for treating streptococcosis in olive flounder. [, ]
Q8: Does this compound, when combined with tylosin tartrate, impact the mutant selection window of Streptococcus suis?
A9: Research shows that the combination of this compound and tylosin tartrate effectively narrows the mutant selection window (MSW) of Streptococcus suis in vitro. [] This suggests that combining these antibiotics could potentially reduce the risk of drug resistance development compared to single-drug treatments. []
Q9: What are the known mechanisms of resistance to this compound?
A10: The primary mechanism of resistance to this compound involves the production of β-lactamases by bacteria. [, ] These enzymes hydrolyze the β-lactam ring of this compound, rendering it inactive. [, ] Another mechanism involves alterations in the penicillin-binding proteins (PBPs), reducing the binding affinity of this compound and decreasing its effectiveness. []
Q10: What strategies are employed to enhance the stability of this compound and clavulanate potassium for injection?
A11: Several strategies are used to improve the stability of this compound and clavulanate potassium for injection. These include optimizing the pH value of the formulation using pH-regulating agents, [, , ] incorporating stabilizers like Vitamin C, proline, and nicotinamide, [] and utilizing chitosan nanoparticles as drug carriers and freeze-drying skeleton agents. []
Q11: How is the content of this compound and clavulanate potassium for injection determined?
A12: High-Performance Liquid Chromatography (HPLC) is commonly used to determine the content of this compound and clavulanate potassium for injection. [, ] This method provides accurate and precise quantification of both compounds, ensuring the quality and consistency of the pharmaceutical formulation. [, ]
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